2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid
Description
Propriétés
IUPAC Name |
2-chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c1-11(16-2)17(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIBVRBALVYGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid typically involves the amination reaction of methyl phenol, followed by an amination reaction with 4-chlorobenzoic acid . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
Scientific Research Applications
- Carbonic Anhydrase Inhibition: Sulfamoyl benzoic acid derivatives are known for their ability to inhibit carbonic anhydrase (CA) isozymes . CAIX, in particular, is highly overexpressed in various solid tumors, making it a target for anticancer drug development . These inhibitors can limit undesired side effects because they exhibit high affinity and selective binding to CAIX over other CA isozymes .
- NF-κB Activation Studies: Substituted sulfamoyl benzamidothiazoles, a related class of compounds, have been identified as having the ability to activate NF-κB after a primary stimulus with a Toll-like receptor ligand . This suggests potential applications in immunological research and drug design .
- Hypertension and Diuretic Activity: Certain 4-substituted amino-5-sulfamoylbenzoic acid derivatives have diuretic activity and are useful in treating hypertension .
- LPA2 Agonists: Certain sulfamoyl benzoic acid analogs have been found to act as nonlipid specific agonists of LPA2 .
Examples of Sulfamoyl Benzoic Acid Derivatives Synthesis
The search results provide several examples of synthesizing related compounds, demonstrating the versatility of sulfamoyl benzoic acid derivatives in chemical synthesis:
- Example 1: The methyl ester of 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with concentrated ammonium hydroxide to produce 2,4-dichloro-5-sulfamoylbenzamide .
- Example 2: 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with furfurylamine to produce 2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid .
- Example 7: 2,4-dichloro-5-sulfamoylbenzonitrile is reacted with benzylamine to produce 4-benzylamino-2-chloro-5-sulfamoylbenzonitrile .
- Example 8: 2,4-dichloro-5-sulfamoylbenzonitrile is reacted with cyclopentylmethylamine to produce 2 chloro 4 cyclopentylmethylamino 5 sulfamoylbenzonitrile .
- Example 10: 2,4-difluorobenzoic acid and chlorosulfonic acid are reacted and poured into ice water to produce 2,4-difluoro-5-chlorosulfonylbenzoic acid. This is then treated with methylamine to produce 2,4-difluoro-5-methylsulfamoylbenzoic acid .
Potential Therapeutic Applications
Given the properties of sulfamoyl benzoic acid derivatives, 2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid and its analogs may have potential therapeutic applications:
- Anticancer Agents: By inhibiting CAIX, these compounds may disrupt the tumor microenvironment and limit metastatic processes .
- Immunomodulators: The ability to enhance NF-κB activity suggests potential applications in modulating immune responses .
- Antihypertensives: As derivatives of sulfamoylbenzoic acid, these compounds may possess diuretic and antihypertensive properties .
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and sulfamoyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl Group
a) 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid (CAS 325721-56-0)
- Structure : The sulfamoyl group is substituted with a methyl and phenyl group (-SO₂N(CH₃)Ph) instead of methoxy(methyl).
- This compound may exhibit stronger binding to hydrophobic enzyme pockets compared to the target compound .
- Molecular Weight : 325.77 g/mol vs. ~309.7 g/mol (estimated for the target compound), indicating a trade-off between hydrophobicity and molecular size.
b) 2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid (CAS 328028-05-3)
- Structure : The sulfamoyl group is attached to a 3-chloro-4-methylphenyl ring.
- This compound’s inhibitory activity may surpass the target compound due to stronger electron-withdrawing groups .
Simplified Analogs Without Sulfamoyl Moieties
a) 2-Chloro-5-methoxybenzoic acid (CAS 6280-89-3)
- Structure : Lacks the sulfamoyl group, retaining only the methoxy and chloro substituents.
- However, this simpler structure serves as a precursor in synthesizing more complex derivatives .
- Molecular Weight : 186.6 g/mol, significantly lower than the target compound, leading to faster metabolic clearance .
Sulfamoyl Benzamide Derivatives with Enhanced Bioactivity
a) 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides (e.g., Compound 5o)
- Structure : Features a 4-nitro group and a 4-chlorophenylsulfamoyl moiety.
- Impact: The nitro group (-NO₂) is a strong electron-withdrawing group, enhancing α-glucosidase and α-amylase inhibition (IC₅₀ values in the micromolar range). This compound’s potency exceeds that of the target compound, which lacks nitro substituents .
a) 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (CAS 200575-16-2)
- Structure : Contains a chlorosulfonyl group (-SO₂Cl) at position 5 and an ethoxy group at position 2.
- Role in Synthesis : Acts as a precursor for introducing sulfamoyl groups via nucleophilic substitution. The ethoxy group (vs. methoxy in the target compound) may alter solubility and reaction kinetics during derivatization .
Fluorinated and Trifluoromethylated Analogs
a) 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid
- Structure: Incorporates a trifluoromethyl (-CF₃) group, known to enhance metabolic stability and lipophilicity.
Activité Biologique
2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a chloro group and a methoxy(methyl)sulfamoyl moiety. Its molecular formula is CHClNOS, and it has a molecular weight of approximately 287.74 g/mol.
Inhibition of Carbonic Anhydrase (CA)
One of the primary mechanisms through which this compound exhibits its biological activity is via the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX. This isozyme is overexpressed in various solid tumors and plays a critical role in regulating the pH of the tumor microenvironment, promoting tumor growth and metastasis .
- Binding Affinity : The compound shows high binding affinity to CA IX, with some derivatives exhibiting dissociation constants (K) in the nanomolar range, indicating strong potential for selective inhibition .
Anticancer Activity
Research indicates that compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 .
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC staining in treated MDA-MB-231 cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects. It exhibits significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Substituent Variations : Changes in the substituents on the benzenesulfonamide ring have been shown to alter both the binding affinity to CA IX and the overall biological activity .
- Selectivity : Compounds designed with specific substituents have demonstrated over 100-fold selectivity for CA IX compared to other CA isozymes, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Case Studies
- Antitumor Activity : A study reported that derivatives of sulfamoyl benzoic acids exhibited IC values in the micromolar range against MCF-7 cells, with certain compounds showing enhanced selectivity towards cancerous cells over normal cells .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and CA IX, supporting experimental findings regarding their inhibitory potency .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC Value | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | ~10 µM | Apoptosis induction |
| Anticancer | MCF-7 | ~7.9 µM | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Bacterial growth inhibition |
| Antimicrobial | Klebsiella pneumoniae | 50 µg/mL | Biofilm inhibition |
Q & A
What are the recommended synthetic routes for 2-chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sulfamoylation of a substituted benzoic acid precursor. For example:
- Step 1 : Start with 5-chloro-2-methoxybenzoic acid (CAS 6280-89-3, ), followed by sulfamoylation using methoxy(methyl)sulfamoyl chloride under anhydrous conditions.
- Step 2 : Optimize reaction temperature (60–80°C) and solvent (e.g., dichloromethane or THF) to minimize side reactions like over-sulfonation.
- Critical factors : Excess sulfamoyl chloride (1.5–2 eq.) and slow addition rates improve yields (~70–80%). Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .
How can computational methods predict the binding interactions of this compound with biological targets?
Answer:
AutoDock Vina or Schrödinger Suite can model ligand-receptor interactions:
- Docking workflow : Prepare the compound’s 3D structure (e.g., using Open Babel), assign partial charges (Gasteiger-Marsili), and dock into target proteins (e.g., carbonic anhydrase).
- Scoring function : Vina’s hybrid scoring evaluates hydrogen bonds (e.g., sulfamoyl group with Arg residues) and hydrophobic interactions. Validation against crystallographic data (PDB entries) ensures reliability .
- Advanced tip : MD simulations (AMBER/CHARMM) refine binding poses and calculate binding free energies (MM-PBSA) .
What analytical techniques resolve contradictions in spectral data for this compound?
Answer:
Conflicting NMR or IR data often arise from tautomerism or impurities:
- NMR resolution : Use -DEPT to distinguish between carbonyl (C=O, ~170 ppm) and sulfonamide (SO, ~40–50 ppm) signals.
- IR analysis : Confirm sulfamoyl vibrations (1320–1160 cm) and benzoic acid O-H stretches (2500–3000 cm) .
- Contradiction management : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 294.05) .
How does the sulfamoyl group influence the compound’s stability under varying pH conditions?
Answer:
The sulfamoyl moiety (-NHSO-) confers pH-sensitive stability:
- Acidic conditions (pH < 3) : Protonation of the sulfonamide nitrogen reduces hydrolytic cleavage (t > 24 hrs).
- Alkaline conditions (pH > 9) : Base-catalyzed hydrolysis cleaves the sulfamoyl group, forming 5-chloro-2-methoxybenzoic acid (confirmed via LC-MS).
- Stabilization strategies : Buffered solutions (pH 5–7) or lyophilization preserve integrity for long-term storage .
What are the design principles for derivatives targeting enzyme inhibition (e.g., carbonic anhydrase)?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Key modifications : Replace the methoxy group with bulkier substituents (e.g., ethoxy) to enhance hydrophobic pocket interactions.
- Bioisosteres : Substitute the sulfamoyl group with phosphonamidate to improve membrane permeability (logP optimization).
- Validation : Enzyme assays (e.g., stopped-flow CO hydration) quantify IC values, with crystallography (PDB 3LXE) guiding rational design .
How do solvent polarity and temperature affect crystallization for X-ray studies?
Answer:
- Solvent selection : Use mixed solvents (e.g., ethanol/water, 7:3) to balance solubility and polarity. Slow evaporation at 4°C yields diffraction-quality crystals.
- Temperature effects : Cooling rates <1°C/min reduce lattice defects. For hygroscopic samples, anhydrous THF or acetonitrile prevents hydrate formation .
- Troubleshooting : If crystallization fails, seed with microcrystals or employ anti-solvent vapor diffusion .
What are the challenges in quantifying trace impurities (e.g., chlorinated byproducts)?
Answer:
- HPLC-MS method : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile. Detect impurities at LOD 0.1% (e.g., 2-chloro-5-sulfamoylbenzoic acid at m/z 250.01) .
- Validation : Spike recovery tests (90–110%) and matrix-matched calibration ensure accuracy.
- Advanced approach : Couple LC with ICP-MS for halogen-specific detection .
How can mechanistic studies differentiate between radical and ionic pathways in sulfamoylation?
Answer:
- Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench radicals; if reaction stalls, a radical pathway is likely.
- Isotopic labeling : Use -labeled sulfamoyl chloride to track sulfur incorporation (MALDI-TOF).
- Kinetic profiling : Monitor reaction progress via in-situ IR. A linear Arrhenius plot suggests a single-step ionic mechanism .
What are the best practices for handling hygroscopic and light-sensitive derivatives?
Answer:
- Storage : Argon-flushed vials at -20°C with desiccant (silica gel). For light sensitivity, use amber glassware.
- Handling : Perform reactions under nitrogen atmosphere. Pre-dry solvents (molecular sieves) and glassware (oven-dried) .
- Quality control : Periodic Karl Fischer titration ensures moisture content <0.1% .
How does the compound’s logD affect its cellular uptake in pharmacological assays?
Answer:
- logD measurement : Shake-flask method (octanol/buffer, pH 7.4) determines distribution coefficients. Ideal logD ~1.5–2.5 balances solubility and membrane permeability.
- Uptake enhancement : Co-administer with cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility without altering logD .
- Cell-based validation : Use Caco-2 monolayers to quantify apparent permeability (P) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
